molecular formula C16H19N3OS B5819968 N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea

N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea

Cat. No. B5819968
M. Wt: 301.4 g/mol
InChI Key: CPBOSUWSHBBTOU-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea, commonly known as DMAPT, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. DMAPT is a synthetic compound that belongs to the class of thioureas and has a molecular weight of 296.43 g/mol.

Mechanism of Action

DMAPT exerts its anticancer effects by inhibiting the NF-κB signaling pathway, which is a key regulator of cell survival, proliferation, and inflammation. DMAPT binds to the NF-κB essential modulator (NEMO) protein, which is required for the activation of NF-κB. By inhibiting NEMO, DMAPT prevents the activation of NF-κB and downstream target genes that promote cell survival and proliferation. In addition, DMAPT has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer effects, DMAPT has been shown to have anti-inflammatory and antioxidant properties. DMAPT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase. DMAPT has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and to reduce the invasiveness of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of DMAPT is its specificity for the NF-κB signaling pathway, which makes it a promising candidate for cancer therapy. DMAPT has also been shown to have low toxicity in animal studies, which is a desirable characteristic for a potential anticancer agent. However, one of the limitations of DMAPT is its poor solubility in water, which may limit its use in certain experimental settings. In addition, DMAPT has been shown to have low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on DMAPT. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the combination of DMAPT with other anticancer agents, such as chemotherapy and radiation therapy. In addition, there is a need for further studies to elucidate the mechanisms of action of DMAPT and its effects on other signaling pathways. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DMAPT in humans.

Synthesis Methods

DMAPT is synthesized by the reaction between 4-dimethylaminobenzaldehyde and 3-methoxyphenyl isothiocyanate in the presence of a base. The reaction is carried out in anhydrous ethanol, and the resulting product is purified by recrystallization from ethanol. The yield of DMAPT is approximately 60-70%, and the purity of the compound is determined by high-performance liquid chromatography (HPLC) analysis.

Scientific Research Applications

DMAPT has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, prostate cancer, and lung cancer. DMAPT has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, DMAPT has been shown to have anti-inflammatory and antioxidant properties, which may have implications in the treatment of various inflammatory diseases.

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(3-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-19(2)14-9-7-12(8-10-14)17-16(21)18-13-5-4-6-15(11-13)20-3/h4-11H,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBOSUWSHBBTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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